molecular formula C10H15NO2 B1655131 2-methoxy-N-(2-methoxyethyl)aniline CAS No. 32382-70-0

2-methoxy-N-(2-methoxyethyl)aniline

Cat. No.: B1655131
CAS No.: 32382-70-0
M. Wt: 181.23 g/mol
InChI Key: YGLSULCZNKBLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-methoxyethyl)aniline is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

32382-70-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-methoxy-N-(2-methoxyethyl)aniline

InChI

InChI=1S/C10H15NO2/c1-12-8-7-11-9-5-3-4-6-10(9)13-2/h3-6,11H,7-8H2,1-2H3

InChI Key

YGLSULCZNKBLQU-UHFFFAOYSA-N

SMILES

COCCNC1=CC=CC=C1OC

Canonical SMILES

COCCNC1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 24.6 g (200 mmol) o-anisidine M10, 20.8 g (220 mmol) chloroethyl methyl ether M11, 30.4 g (220 mmol) K2CO3 and 18.3 g (110 mmol) KI in 110 ml DMF was heated at 95° C. for 24 hours. DMF was evaporated, and the residue was digested with 100 ml CHCl3, filtered, and the precipitate washed with 2×50 ml CHCl3. The solvent was evaporated to give 41.2 g crude oil. This oil was purified by a plug packed with 184 g silica gel 100 with CHCl3/cyclohexane (1:1, v/v) as eluant, to afford 23.5 g pure product (yield: 65%).
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.